6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-4-11(5-3-10)17-21-18(24-22-17)14-9-20-15-7-6-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGFBTRDMQQCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Formation of the oxadiazole ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the p-tolyl group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using p-tolylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via:
-
Amidine + carbonyl compound → oxadiazole :
For example, reacting an amidine (e.g., derived from p-toluidine) with a carbonyl compound (e.g., 2-fluoro benzoic acid) under acidic conditions .
Coupling of Oxadiazole to Quinoline
The oxadiazole moiety is attached to the quinoline at the 3-position via:
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Suzuki-Miyaura coupling : Requires a halogenated quinoline intermediate and an oxadiazole boronic acid .
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Direct substitution : Using nucleophilic aromatic substitution if the quinoline bears an electron-withdrawing group (e.g., fluorine) .
Reaction Conditions and Optimization
Structural Characterization and Stability
The compound is characterized using:
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NMR spectroscopy : To confirm the coupling of the oxadiazole to the quinoline core .
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Mass spectrometry : For molecular weight verification (e.g., molecular formula: C₁₅H₁₀FN₂O) .
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X-ray crystallography : To analyze molecular packing and intermolecular interactions (e.g., CH···O bonds) .
Stability is influenced by:
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been documented in various studies. The molecular and crystal structures have been characterized using techniques such as X-ray crystallography and molecular docking simulations. These methods help in understanding intermolecular interactions and the compound's stability in biological environments .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of quinoline and oxadiazole structures have shown promising results against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the oxadiazole moiety is believed to enhance the antibacterial efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Antiviral Potential
In addition to antibacterial properties, there is emerging evidence suggesting that derivatives of this compound may possess antiviral activity. Molecular docking studies indicate potential interactions with viral proteins, suggesting a mechanism for inhibiting viral replication .
Study 1: Antibacterial Screening
A study screened several derivatives of quinoline-based oxadiazoles for their antibacterial activity. Among these, compounds with the oxadiazole group exhibited significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests that modifications to the quinoline structure can lead to enhanced antimicrobial properties.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has identified key functional groups that contribute to biological activity. For instance, the introduction of electron-withdrawing groups on the oxadiazole ring significantly improved antimicrobial potency. This insight can guide future synthetic strategies for developing more effective derivatives .
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Mycobacterium smegmatis | 6.25 |
| Compound B | Antibacterial | Pseudomonas aeruginosa | 12.50 |
| Compound C | Antiviral | Influenza Virus | TBD |
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs include:
- Heterocyclic substituents : Oxadiazole vs. triazole.
- Aryl group modifications : p-tolyl vs. chlorophenyl or trifluoromethylphenyl.
- Additional substitutions: Methylpiperidinyl or methyl groups on the quinolinone core.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Profiles
- Chlorophenyl (F418-0583) and trifluoromethylphenyl groups further elevate logP (>5.0), risking metabolic instability .
- The main compound’s lower molecular weight (356 g/mol) aligns with Lipinski’s rule of five for drug-likeness .
Key Research Findings
- QSAR Studies : For triazole derivatives, electron-withdrawing groups at position 3 correlate with antileukemic activity, whereas oxadiazole derivatives benefit from hydrophobic substituents (e.g., p-tolyl) for antitumor effects .
- Synthetic Feasibility : Oxadiazole-containing compounds are synthetically accessible via cyclization reactions, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
6-Fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that integrates a quinoline core with an oxadiazole moiety. This combination is significant due to the biological activities associated with both structural components. The compound is being explored for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A quinoline backbone known for its diverse biological activities.
- An oxadiazole ring that enhances the compound's lipophilicity and metabolic stability.
Biological Activity Overview
Research has shown that compounds containing oxadiazole and quinoline structures exhibit a range of biological activities, including:
1. Anticancer Activity
Studies indicate that derivatives of oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms of action often involve:
- Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC).
- Induction of apoptosis in malignant cells through various signaling pathways .
2. Antimicrobial Properties
Compounds featuring the oxadiazole scaffold have been reported to possess antimicrobial activity against a variety of pathogens. For instance:
- The presence of the quinoline moiety enhances antibacterial activity against Gram-positive and Gram-negative bacteria.
- Specific derivatives have shown efficacy against resistant strains, highlighting their potential in treating infections caused by antibiotic-resistant bacteria .
3. Antiviral Effects
Emerging research suggests that certain oxadiazole derivatives may exhibit antiviral properties by interfering with viral replication processes. This aspect is crucial for developing new antiviral agents amidst rising resistance to existing therapies .
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Potential
A study focusing on 1,3,4-oxadiazole derivatives revealed that structural modifications could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The most potent derivatives inhibited cell proliferation significantly compared to standard chemotherapeutics .
Study 2: Antibacterial Activity
In another investigation, a series of quinoline-based oxadiazole compounds were synthesized and tested against various bacterial strains. Notably, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, outperforming conventional antibiotics .
Data Table: Biological Activities of Related Compounds
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: Targeting enzymes involved in DNA synthesis and repair.
- Receptor Modulation: Interaction with cellular receptors leading to altered signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells.
Q & A
Q. What role does N-difluoromethylation play in enhancing the compound’s antimicrobial or antitumor efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
